molecular formula C13H15NO B089237 2-Ethoxy-4,8-dimethylquinoline CAS No. 15113-01-6

2-Ethoxy-4,8-dimethylquinoline

Cat. No.: B089237
CAS No.: 15113-01-6
M. Wt: 201.26 g/mol
InChI Key: MYOOFSYPOPYDJY-UHFFFAOYSA-N
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Description

2-Ethoxy-4,8-dimethylquinoline is a substituted quinoline derivative characterized by an ethoxy group at position 2 and methyl groups at positions 4 and 8 on the quinoline backbone. Its molecular formula is inferred as C₁₂H₁₃NO based on its substituents. The compound has been synthesized via the ethylation of 4-hydroxy-2,8-dimethylquinoline using ethyl p-toluenesulfonate, yielding a product with a melting point of 55°C .

Properties

CAS No.

15113-01-6

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-ethoxy-4,8-dimethylquinoline

InChI

InChI=1S/C13H15NO/c1-4-15-12-8-10(3)11-7-5-6-9(2)13(11)14-12/h5-8H,4H2,1-3H3

InChI Key

MYOOFSYPOPYDJY-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C=CC=C2C(=C1)C)C

Canonical SMILES

CCOC1=NC2=C(C=CC=C2C(=C1)C)C

Other CAS No.

15113-01-6

Synonyms

4,8-Dimethyl-2-ethoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Ethoxy-4,8-dimethylquinoline with analogous quinoline derivatives in terms of substituents, physical properties, synthesis, and applications:

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Name Substituents Molecular Formula Melting Point Synthesis Route Key Applications/Notes
This compound Ethoxy (C₂H₅O) at C2; Methyl (CH₃) at C4, C8 C₁₂H₁₃NO 55°C Ethylation of 4-hydroxy-2,8-dimethylquinoline Intermediate for 8-methylkynurenic acid synthesis
4,7-Dichloro-2,8-dimethylquinoline Cl at C4, C7; Methyl (CH₃) at C2, C8 C₁₁H₉Cl₂N N/A Unspecified (industrial-scale synthesis implied) Marketed for industrial/chemical applications; global market analyzed in 2025
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Amino (NH₂) at C4; 4-chlorophenyl at C2; 4-methoxyphenyl at C3 C₂₂H₁₈ClN₂O 223–225°C PdCl₂(PPh₃)₂-catalyzed cross-coupling Potential pharmacological activity; high thermal stability
4-Ethoxy-2-styryl-8-methylquinoline Ethoxy (C₂H₅O) at C4; styryl (C₆H₅CH=CH) at C2; Methyl (CH₃) at C8 C₂₀H₁₉NO 115–116°C Condensation of 4-ethoxy-2,8-dimethylquinoline Intermediate in kynurenic acid derivatives

Key Observations:

Substituent Effects on Physical Properties: The ethoxy group in this compound reduces its melting point (55°C) compared to amino-substituted derivatives like 4k (223–225°C), where hydrogen bonding likely enhances thermal stability . Halogenation (e.g., Cl in 4,7-Dichloro-2,8-dimethylquinoline) increases molecular weight and polarity but lacks reported melting point data .

Synthetic Flexibility :

  • Palladium-catalyzed cross-coupling (e.g., for 4k ) enables precise functionalization, contrasting with simpler alkylation/arylation routes used for ethoxy derivatives .

Application Diversity: this compound and 4-Ethoxy-2-styryl-8-methylquinoline serve as intermediates in bioactive compound synthesis (e.g., kynurenic acids) . 4,7-Dichloro-2,8-dimethylquinoline has industrial relevance, though specific applications remain undisclosed .

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